molecular formula C11H8ClN5 B14066184 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B14066184
M. Wt: 245.67 g/mol
InChI Key: FYBBSLFJNIOTQW-UHFFFAOYSA-N
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Description

4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form 4-chloro-3-nitrophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. Subsequent reactions with guanidine or its derivatives lead to the formation of the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxides, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has shown potential as an anticancer agent by inhibiting cyclin-dependent kinases (CDKs) and other molecular targets.

    Industry: It is utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of specific enzymes and molecular pathways. For instance, it acts as a cyclin-dependent kinase (CDK) inhibitor, which leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminopyrazolo[3,4-d]pyrimidine
  • 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine
  • Pyrazolo[3,4-d]pyrimidine derivatives with various substituents

Uniqueness

4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

4-chloro-3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C11H8ClN5/c12-9-7-8(6-4-2-1-3-5-6)16-17-10(7)15-11(13)14-9/h1-5H,(H3,13,14,15,16,17)

InChI Key

FYBBSLFJNIOTQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NN2)N=C(N=C3Cl)N

Origin of Product

United States

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